

An In-depth Technical Guide to 1-Undecyne for Advanced Research

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Compound of Interest

Compound Name: 1-Undecyne

Cat. No.: B7812450

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This guide provides an in-depth exploration of **1-Undecyne**, a terminal alkyne that serves as a critical building block in advanced organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer actionable insights into its synthesis, reactivity, and practical applications. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility in your work.

Core Molecular Profile of 1-Undecyne

1-Undecyne, with the empirical formula $C_{11}H_{20}$, is a linear-chain alkyne characterized by a terminal carbon-carbon triple bond.^[1] This structural feature is the primary determinant of its chemical reactivity, making it a versatile precursor for a wide array of molecular architectures.

Physicochemical and Spectroscopic Data

A comprehensive summary of **1-Undecyne**'s key properties is presented below. This data is essential for its effective use in experimental design, including solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source(s)
CAS Number	2243-98-3	[2][3][4]
Molecular Weight	152.28 g/mol	[2][3]
Molecular Formula	C ₁₁ H ₂₀	[2][3]
IUPAC Name	Undec-1-yne	[2]
Synonyms	n-Nonylacetylene, 1-Hendecyne	[2][3]
Appearance	Colorless to light yellow liquid	[2]
Density	0.773 g/cm ³ at 25°C	[2]
Boiling Point	195-196°C at 760 mmHg	[2]
Melting Point	-25°C to -33°C	[2]
Flash Point	65°C (149°F)	[2][5]
Refractive Index	~1.431 at 20°C	[2]
Solubility	Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water.	[6][7]

Synthesis of 1-Undecyne: A Validated Protocol

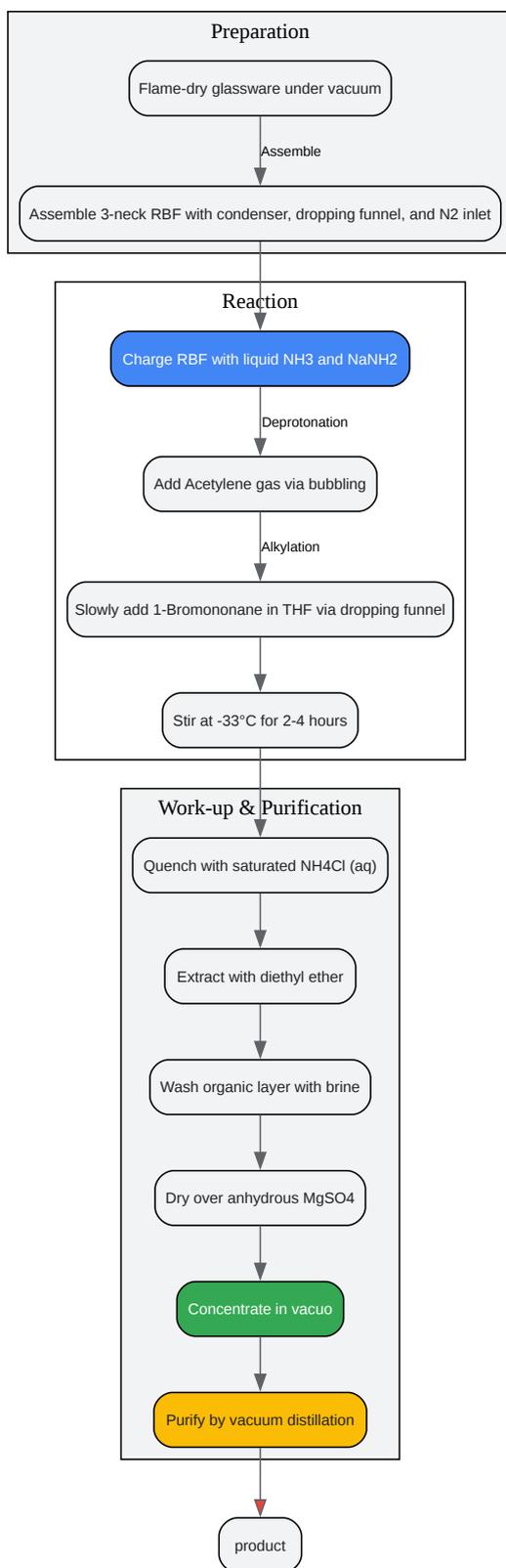
The most prevalent and reliable method for synthesizing **1-Undecyne** is through the alkylation of acetylene.[2] This SN2 reaction leverages the nucleophilicity of the acetylide anion to form a new carbon-carbon bond with a suitable alkyl halide.

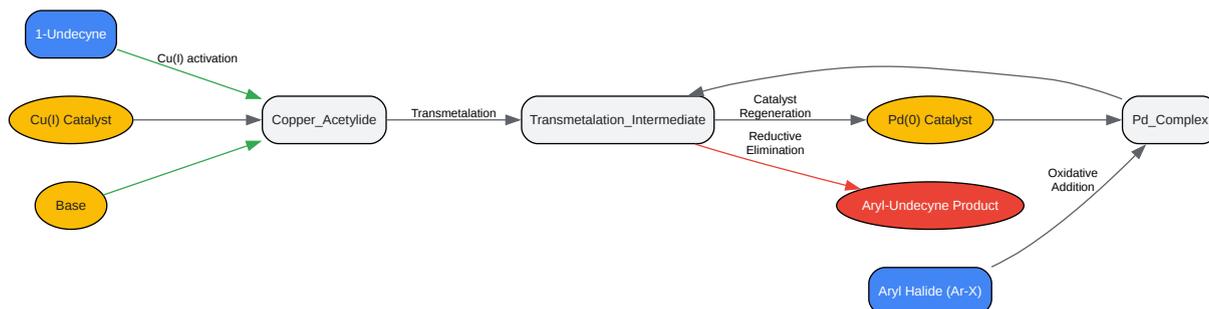
Causality of Experimental Design

The choice of a strong base is critical for the quantitative deprotonation of a terminal alkyne. Sodium amide (NaNH₂) in liquid ammonia is highly effective due to its high basicity and the low boiling point of the ammonia solvent, which simplifies its removal post-reaction. The acetylide anion generated is a potent nucleophile, readily displacing a halide from a long-chain alkyl

halide like 1-bromononane to yield the desired **1-Undecyne**. The inert atmosphere is crucial to prevent the highly reactive acetylide anion from reacting with atmospheric moisture or oxygen.

Experimental Workflow: Synthesis of **1-Undecyne**





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Sources

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